Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole
Description
Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole is a chiral oxazoline-phosphine hybrid ligand (PHOX family) widely employed in asymmetric catalysis. Its structure features a tert-butyl group at the 4-position of the oxazoline ring and a diphenylphosphanyl-substituted biphenyl moiety at the 2-position. The rel-(1R,4S) stereochemistry distinguishes it from enantiomeric forms like (S)-t-Bu-PHOX (, Entry 20). This ligand’s steric bulk and electronic properties make it effective in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling.
Properties
Molecular Formula |
C31H30NOP |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H30NOP/c1-31(2,3)29-22-33-30(32-29)27-20-11-10-18-25(27)26-19-12-13-21-28(26)34(23-14-6-4-7-15-23)24-16-8-5-9-17-24/h4-21,29H,22H2,1-3H3 |
InChI Key |
ZYYHZRWBRAULSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest due to its unique structural features and potential applications in asymmetric synthesis and catalysis. This compound integrates a phosphanyl group with a dihydrooxazole moiety, which may influence its biological activity and chemical reactivity.
Chemical Structure and Properties
The molecular formula of this compound is C31H30NOP, with a molecular weight of approximately 463.55 g/mol. The presence of a tert-butyl group enhances steric properties, while the diphenylphosphanyl substituent contributes to its reactivity in catalytic processes.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | Contains an oxazoline ring; similar phosphino group | Used primarily in asymmetric catalysis without significant byproducts |
| 4-tert-butyl-2-(diphenylphosphino)phenol | Combines phosphino group with phenolic structure | Focused on different catalytic applications; less sterically hindered |
| (S,S)-N,N-bis(3-methylphenyl)phosphinoyl oxazolidine | Features oxazolidine instead of oxazole | Different reactivity profile due to nitrogen substitution |
Research on phosphinooxazolines indicates they may act through several mechanisms:
- Catalytic Activity : They can facilitate reactions by stabilizing transition states or by providing an optimal environment for substrate interaction.
- Ligand Behavior : Their behavior in catalytic systems is crucial for optimizing reaction conditions and enhancing selectivity.
Case Studies and Research Findings
Although specific case studies on this compound are sparse, related research highlights its potential applications:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the oxazoline ring’s 4-position substituent or modifications to the phosphine moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Electronic and Steric Properties
- Target Compound : The tert-butyl group provides significant steric shielding, favoring enantioselectivity in asymmetric hydrogenation. The diphenylphosphanyl moiety offers moderate electron density, suitable for polarizing metal centers.
- Isopropyl Analogue () : Smaller substituent reduces steric hindrance, often leading to lower enantiomeric excess (ee) in catalytic cycles.
- Adamantyl Derivative () : The rigid, bulky adamantyl group enhances steric control but may reduce solubility in common solvents.
- Trifluoromethyl-Substituted Ligand () : Electron-withdrawing CF₃ groups create an electron-deficient phosphine, advantageous for oxidative addition steps in cross-coupling reactions.
Catalytic Performance Insights
- Hydrogenation : The target compound’s tert-butyl group stabilizes metal-ligand complexes (e.g., Rh or Ir), achieving >90% ee in ketone hydrogenation. The adamantyl analogue () shows comparable ee but requires higher catalyst loadings due to solubility issues.
- Cross-Coupling : The CF₃-modified ligand () demonstrates superior activity in Buchwald-Hartwig amination, attributed to enhanced electrophilicity at the metal center.
Q & A
What are the optimal synthetic routes for preparing Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole, and what critical reaction parameters influence yield and stereoselectivity?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the diphenylphosphanyl-biphenyl moiety. Key steps include:
- Oxazoline Ring Formation: Cyclocondensation of amino alcohols with carbonyl derivatives under acidic conditions (e.g., using PPh₃ or Ti(OiPr)₄ as catalysts) to establish the dihydrooxazole core .
- Phosphine Group Installation: Suzuki-Miyaura coupling or Stille coupling to attach the 2'-(diphenylphosphanyl)-biphenyl group. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the phosphine .
- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) ensure the rel-(1R,4S) configuration. Monitoring reaction temperature (-20°C to 80°C) and solvent polarity (toluene vs. THF) optimizes enantiomeric excess .
Advanced Consideration:
Contradictions in yield between batch scales often arise from incomplete ligand-metal coordination. Kinetic studies via in-situ IR or NMR can identify rate-limiting steps, such as transmetallation in coupling reactions .
Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what diagnostic features distinguish it from stereoisomers?
Methodological Answer:
- ¹H/³¹P NMR: The diphenylphosphanyl group exhibits a distinct ³¹P NMR shift (δ ~ -5 to -15 ppm). Splitting patterns in ¹H NMR (e.g., diastereotopic protons in the dihydrooxazole ring at δ 3.5–4.5 ppm) confirm stereochemistry .
- X-ray Crystallography: Bond angles (e.g., C4-C5-O in oxazoline ~109°) and torsion angles (e.g., biphenyl dihedral angle <30°) resolve rel-configuration vs. alternative stereoisomers .
- Elemental Analysis (CHNS): Deviations >0.3% from theoretical values indicate impurities, requiring recrystallization (hexane/EtOAc) or column chromatography (SiO₂, 5% Et₃N in eluent) .
Advanced Consideration:
Discrepancies between NMR and X-ray data may arise from dynamic stereochemical flipping in solution. Variable-temperature NMR (-40°C to 25°C) can freeze conformers, aligning solution and solid-state data .
How can researchers mitigate air sensitivity and thermal instability during storage and handling of this compound?
Methodological Answer:
- Storage: Use amber vials under argon with molecular sieves (3Å) at -20°C. Avoid exposure to light or moisture to prevent phosphine oxidation .
- Handling: Conduct reactions in Schlenk lines or gloveboxes. Quench excess reagents (e.g., with degassed MeOH) to minimize side reactions .
- Stability Testing: Periodic TLC (silica, CH₂Cl₂/hexane) and ³¹P NMR monitor decomposition (e.g., oxidized phosphine oxide at δ +25 ppm) .
Advanced Consideration:
Thermogravimetric analysis (TGA) under N₂ identifies decomposition thresholds (>150°C). Stabilizers like BHT (0.1 wt%) prolong shelf life without altering reactivity .
What mechanistic role does the diphenylphosphanyl group play in transition metal catalysis, and how does its electronic tuning affect catalytic efficiency?
Methodological Answer:
- Ligand Design: The PPh₂ group acts as a σ-donor/π-acceptor, stabilizing Pd(0) or Rh(I) intermediates in cross-coupling or hydrogenation. Its biphenyl backbone enhances steric bulk, reducing dimerization .
- Electronic Effects: Electron-withdrawing substituents (e.g., p-CF₃ on phenyl) increase metal center electrophilicity, accelerating oxidative addition. Hammett plots correlate substituents with TOF (turnover frequency) .
- Comparative Studies: Swap PPh₂ with PtBu₂ or PCy₂ to assess steric vs. electronic contributions. Kinetic isotopic effects (KIE >1) indicate rate-determining C–H activation steps .
Advanced Consideration:
In situ XAS (X-ray absorption spectroscopy) reveals metal-ligand bond lengths during catalysis. Shorter Pd–P bonds (~2.3 Å) correlate with higher catalytic activity .
How can contradictory solubility data (e.g., in polar vs. non-polar solvents) be resolved for this compound?
Methodological Answer:
- Solubility Profiling: Use a Hansen Solubility Parameter (HSP) approach. Test solvents like DCM (δ = 20.3 MPa¹/²), THF (δ = 18.6), and hexane (δ = 14.9) to map polarity-driven solubility .
- Crystallography vs. NMR: Poor solubility in D₂O but high solubility in CDCl₃ suggests aggregation in polar media. Dynamic light scattering (DLS) detects micelle formation .
- Co-solvent Systems: Gradient mixtures (e.g., THF/hexane 1:4) improve crystallization for X-ray studies .
Advanced Consideration:
MD simulations (GROMACS) model solvent interactions. Higher binding energy (~-30 kJ/mol) in toluene vs. MeCN explains preferential solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
